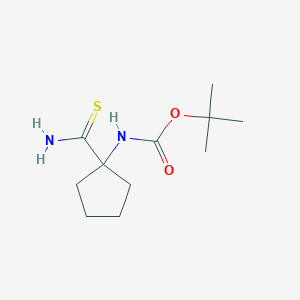

tert-butyl N-(1-carbamothioylcyclopentyl)carbamate

説明

特性

IUPAC Name |

tert-butyl N-(1-carbamothioylcyclopentyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2S/c1-10(2,3)15-9(14)13-11(8(12)16)6-4-5-7-11/h4-7H2,1-3H3,(H2,12,16)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZCTWESWQKGOJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCCC1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

tert-butyl N-(1-carbamothioylcyclopentyl)carbamate, with the chemical formula C11H20N2O2S and CAS number 845643-62-1, is a compound that has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanism of action, toxicity, and relevant case studies.

- Molecular Weight : 244.35 g/mol

- IUPAC Name : tert-butyl (1-carbamothioylcyclopentyl)carbamate

- Structure :

- SMILES: CC(C)(C)OC(=O)NC1(C(N)=S)CCCC1

The biological activity of carbamate compounds often involves the inhibition of acetylcholinesterase (AChE), leading to an accumulation of acetylcholine (ACh) at synaptic junctions. This mechanism is crucial for understanding the potential neurotoxic effects associated with this compound.

Acetylcholinesterase Inhibition

Carbamates, including this compound, typically cause reversible inhibition of AChE. This results in increased levels of ACh, which can lead to overstimulation of cholinergic receptors in both the central and peripheral nervous systems. The extent and duration of this inhibition depend on the specific structure and substituents of the carbamate.

Toxicological Profile

| Compound | Route | LD50 (mg/kg) |

|---|---|---|

| Carbofuran | Oral | 5 |

| Propoxur | Dermal | 120 |

| General Carbamates | Varies | <50 to >500 |

The toxicity profile indicates that while some carbamates are highly toxic, others may have moderate toxicity.

Case Studies and Research Findings

Research on similar carbamate compounds provides insights into the biological activity and potential health impacts of this compound.

Case Study 1: Misdiagnosis in Poisoning

A study highlighted a case where a patient was misdiagnosed with organophosphate poisoning but was actually suffering from carbofuran poisoning. This emphasizes the importance of accurate identification of carbamate exposure due to overlapping symptoms with organophosphates, such as respiratory failure and CNS depression .

Case Study 2: Clinical Effects

In clinical settings, carbamate poisoning can lead to symptoms such as muscle twitching, salivation, lacrimation, urination, diarrhea, gastrointestinal distress, and respiratory failure. The management often involves the use of atropine to counteract muscarinic effects .

類似化合物との比較

Hydroxy-Substituted Cyclopentyl Carbamates

- tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate (CAS: 1290191-64-8) and tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate (CAS: 225641-84-9): Key Difference: Replacement of carbamothioyl with hydroxyl (-OH) groups. Implications: Hydroxyl groups enhance hydrophilicity and hydrogen-bonding capacity, making these compounds more suitable for aqueous-phase reactions or polar target interactions.

Azabicyclo-Substituted Carbamates

- tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate (CAS: 880545-32-4): Key Difference: Incorporation of a bicyclic scaffold with a nitrogen atom. Implications: The bicyclic structure imposes conformational rigidity, which can improve binding selectivity in drug discovery. The carbamothioyl variant’s monocyclic structure may offer greater synthetic flexibility but reduced stereochemical control .

Aromatic and Halogen-Substituted Derivatives

- tert-butyl N-[(1S,2S)-rel-2-(5-bromothiophen-2-yl)cyclopropyl]carbamate (CAS: 1090429-01-8): Key Difference: Presence of a bromothiophene substituent instead of carbamothioyl. The carbamothioyl group lacks aromaticity but may engage in non-covalent interactions via sulfur .

Physicochemical Properties (Hypothetical Comparison)

| Compound | Molecular Weight | Substituent | Key Properties |

|---|---|---|---|

| This compound | ~274.4 g/mol | Carbamothioyl | High polarity, potential for metal coordination |

| tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate | ~215.3 g/mol | Hydroxyl | Enhanced water solubility, H-bond donor |

| tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate | ~226.3 g/mol | Bicyclic amine | Rigid scaffold, basic nitrogen |

| tert-butyl N-[(1S,2S)-bromothiophenyl]carbamate | ~358.3 g/mol | Bromothiophene | Aromaticity, halogen reactivity |

Note: Molecular weights estimated based on structural data from .

Research Findings and Limitations

- Analogous compounds (e.g., hydroxyl-substituted carbamates) likely utilize similar refinement protocols .

- Commercial Availability : Derivatives like tert-butyl N-[(1S,3S,4S)-3-benzyl-4-hydroxy-cyclopentyl]carbamate (CAS: 2133859-97-7) are marketed by suppliers such as Hairui Chem (), suggesting that the carbamothioyl variant could be synthesized via analogous routes (e.g., Boc protection of cyclopentylamine intermediates followed by thiourea functionalization).

準備方法

General Synthetic Approach

A typical synthetic approach to tert-butyl N-(1-carbamothioylcyclopentyl)carbamate involves:

- Starting from a cyclopentyl amine or a cyclopentyl derivative.

- Introduction of the carbamothioyl group via thiourea or related reagents.

- Protection of the amine functionality with a tert-butyl carbamate group (Boc protection).

This approach ensures selective functionalization while protecting reactive amine groups.

Phase-Transfer Catalysis Alkylation (Adapted Method)

An alternative method involves phase-transfer catalysis (PTC) alkylation reactions, where:

- The tert-butyl carbamate derivative is subjected to alkylation using methyl sulfate as an alkylating agent.

- A phase-transfer catalyst such as tetrabutylammonium bromide facilitates the reaction between aqueous and organic phases.

- Potassium hydroxide is used as the base in ethyl acetate solvent.

This method can be used to introduce alkyl groups selectively on the carbamate or carbamothioyl moieties, improving yields and reaction efficiency.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Mixed Anhydride Formation | N-BOC-amino acid, isobutyl chlorocarbonate, N-methylmorpholine, anhydrous solvent (ethyl acetate) | Control temperature to avoid side reactions; inert atmosphere recommended |

| Coupling Reaction | Amine or thiourea derivative, ethyl acetate | Anhydrous conditions to prevent hydrolysis |

| Phase-Transfer Alkylation | Tetrabutylammonium bromide (0.025–0.2 equiv), methyl sulfate, KOH, ethyl acetate | Molar ratios critical for yield; reaction time 1–3 hours |

Research Findings and Yield Data

- The mixed anhydride formation and subsequent coupling typically afford yields around 80-85%, with stereochemical retention depending on starting materials.

- Phase-transfer catalysis alkylation can improve yields to over 90% under optimized conditions.

- Reaction purity is generally high, with chromatographic purity exceeding 95% after purification.

Challenges and Considerations

- Maintaining stereochemical integrity during carbamothioyl introduction is critical.

- The reaction medium must be carefully controlled to avoid polymerization or side reactions.

- Scale-up requires attention to solvent volumes and stirring efficiency to prevent viscosity-related issues, as noted in related carbamate synthesis patents.

Summary Table of Preparation Methods

| Method | Key Reagents | Solvent | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Mixed Anhydride + Coupling | N-BOC-amino acid, i-BuOCOCl, amine/thiourea | Ethyl acetate | ~80-85 | High selectivity, stereocontrol | Requires anhydrous conditions |

| Phase-Transfer Catalysis Alkylation | Tetrabutylammonium bromide, methyl sulfate, KOH | Ethyl acetate | >90 | High yield, efficient alkylation | Sensitive to reagent ratios |

Q & A

Q. Q1. What are the standard synthetic routes for tert-butyl N-(1-carbamothioylcyclopentyl)carbamate?

A common approach involves reacting tert-butyl chloroformate with 1-carbamothioylcyclopentylamine in the presence of a base like triethylamine under anhydrous conditions . The reaction typically proceeds in dichloromethane or THF at 0–25°C. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (e.g., using ethanol/water mixtures) is recommended to isolate the product .

Q. Key Reaction Parameters :

| Parameter | Typical Range |

|---|---|

| Temperature | 0–25°C |

| Solvent | Dichloromethane, THF |

| Base | Triethylamine, DMAP |

| Reaction Time | 4–24 hours |

Advanced Synthesis: Byproduct Mitigation

Q. Q2. How can researchers optimize reaction conditions to minimize byproducts (e.g., hydrolysis or thiourea formation)?

Byproduct formation often arises from moisture-induced hydrolysis of the carbamate or thiourea group. Key strategies include:

- Strict anhydrous conditions : Use molecular sieves or inert gas (N₂/Ar) to exclude moisture .

- Temperature control : Lower temperatures (0–5°C) reduce side reactions but may slow kinetics.

- Catalyst selection : DMAP can accelerate carbamate formation, reducing exposure time to reactive intermediates .

- Real-time monitoring : TLC or in-situ IR spectroscopy helps track reaction progress and halt it before degradation .

Basic Characterization Techniques

Q. Q3. What spectroscopic methods are critical for confirming the structure of this compound?

- ¹H/¹³C NMR : Identify carbamate (δ ~1.4 ppm for tert-butyl, δ ~155–160 ppm for carbonyl) and thiourea (δ ~8–10 ppm for NH protons) groups .

- FT-IR : Confirm carbamate (C=O stretch ~1700 cm⁻¹) and thiourea (C=S stretch ~1250 cm⁻¹).

- Mass Spectrometry (MS) : ESI-MS or HRMS verifies molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₂₁N₂O₂S).

Q. Example NMR Data :

| Functional Group | ¹H NMR (δ) | ¹³C NMR (δ) |

|---|---|---|

| tert-butyl | 1.4 (s, 9H) | 28.2, 80.5 |

| Carbamate C=O | – | 155.8 |

| Thiourea NH | 8.2 (br s) | – |

Advanced Structural Analysis

Q. Q4. How can X-ray crystallography resolve ambiguities in stereochemistry or bonding?

Crystallographic tools like SHELXL (for refinement) and SIR97 (for structure solution) enable precise determination of bond lengths, angles, and stereochemistry . For example:

- Data Collection : Use high-resolution (<1.0 Å) single-crystal data.

- Refinement : SHELXL refines anisotropic displacement parameters and validates hydrogen bonding in thiourea moieties .

- Validation : Check R-factors (<5%) and electron density maps for missing/ambiguous features.

Stability and Reactivity

Q. Q5. What conditions destabilize this compound?

- Acidic/alkaline hydrolysis : The carbamate group degrades in strong acids (pH <2) or bases (pH >10) .

- Thermal decomposition : Prolonged heating above 80°C may cleave the tert-butyloxycarbonyl (Boc) group.

- Light exposure : Thiourea groups are prone to oxidation; store in amber vials under N₂ .

Troubleshooting Data Contradictions

Q. Q6. How to reconcile conflicting NMR and crystallography data (e.g., bond length vs. chemical shift)?

- Cross-validation : Compare experimental data with computational models (DFT for NMR chemical shifts or bond angles) .

- Dynamic effects : NMR captures time-averaged conformations, while crystallography shows static structures. Use variable-temperature NMR to detect conformational flexibility .

- Software tools : Programs like ORTEP-3 visualize thermal ellipsoids and validate crystallographic models against spectroscopic data .

Safety and Handling

Q. Q7. What precautions are essential when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (P95 respirators recommended for high-exposure tasks) .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。